molecular formula C7H13NO3Si B3161675 Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate CAS No. 87223-69-6

Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate

Cat. No. B3161675
CAS RN: 87223-69-6
M. Wt: 187.27 g/mol
InChI Key: DJIJPTBYOASKDU-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate” is a chemical compound with the CAS Number: 87223-69-6 . It has a molecular weight of 187.27 . The IUPAC name for this compound is methyl cyano [(trimethylsilyl)oxy]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate” is 1S/C7H13NO3Si/c1-10-7(9)6(5-8)11-12(2,3)4/h6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate” has a molecular weight of 187.27 .

Scientific Research Applications

Synthesis and Chemical Intermediates

Research into compounds similar to Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate has focused on their roles as intermediates in the synthesis of complex molecules. For example, studies on the synthesis of 2-oxo-3-cyanopyridine derivatives highlight the importance of cyanopyridine scaffolds in pharmaceuticals due to their diverse biological activities, suggesting a potential area of application for methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate in drug synthesis (Ghosh et al., 2015).

Environmental Chemistry and Biodegradation

Studies on the environmental fate and biodegradation of related compounds, such as ethyl tert-butyl ether (ETBE), provide a framework for understanding how methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate might behave in environmental contexts. These studies indicate the importance of assessing the biodegradability and environmental impact of chemical intermediates used in industrial processes (Thornton et al., 2020).

Biofuel and Energy Applications

Research on biodiesel combustion and the development of chemical kinetic mechanisms for biofuels suggest potential applications for methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate in the energy sector. This includes its use in creating more efficient and cleaner combustion systems or as a component in biofuel formulations (Lai et al., 2011).

Advanced Material Synthesis

The chemical modification of polysaccharides, such as cellulose, with ionic liquids presents another area where methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate could find application. Research into the use of ionic liquids as solvents for cellulose modification suggests a potential for the compound in the development of new materials or in the processing of biopolymers (Heinze et al., 2008).

Mechanism of Action

Target of Action

Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a chemical compound with the molecular formula C7H13NO3Si . It is often used as an intermediate in organic synthesis . .

Mode of Action

It is primarily used in synthetic chemistry, where it exhibits high reactivity .

Biochemical Pathways

As an intermediate in organic synthesis, Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate can participate in various chemical reactions to form different compounds . The specific biochemical pathways it affects would depend on the final products of these reactions.

Action Environment

The action of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect its reactivity and stability .

properties

IUPAC Name

methyl 2-cyano-2-trimethylsilyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3Si/c1-10-7(9)6(5-8)11-12(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJPTBYOASKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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